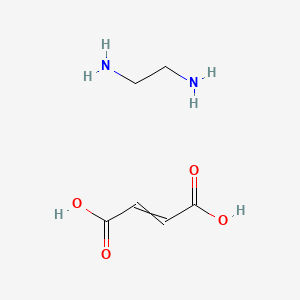
But-2-enedioic acid;ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;ethane-1,2-diamine typically involves the reaction of but-2-enedioic acid with ethane-1,2-diamine under controlled conditions. One common method involves heating the reactants in an aqueous medium at elevated temperatures to facilitate the formation of the desired compound. The reaction can be represented as follows:
But-2-enedioic acid+Ethane-1,2-diamine→But-2-enedioic acid;ethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various coordination compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Industry: The compound is used in the production of various industrial chemicals and materials, including corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism by which but-2-enedioic acid;ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to but-2-enedioic acid;ethane-1,2-diamine include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications.
Tetramethylethylenediamine (TMEDA): Another chelating agent with similar properties.
Tetraethylethylenediamine (TEEDA): A derivative of ethylenediamine with additional ethyl groups.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and ethane-1,2-diamine, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
112915-82-9 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
but-2-enedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H4O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);1-4H2 |
Clave InChI |
BZZLZISANHDNBA-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
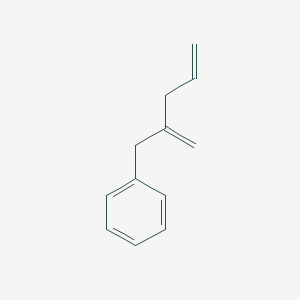
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

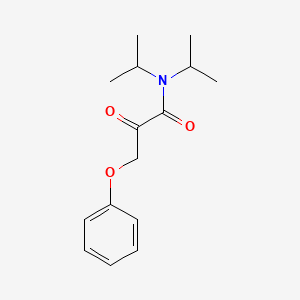
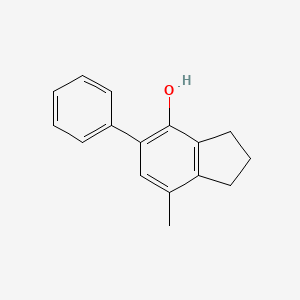
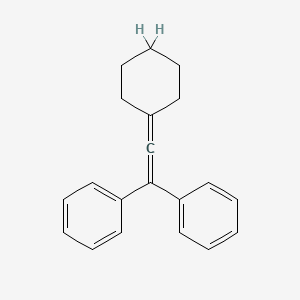
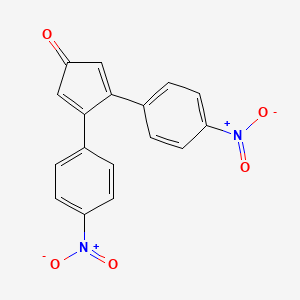
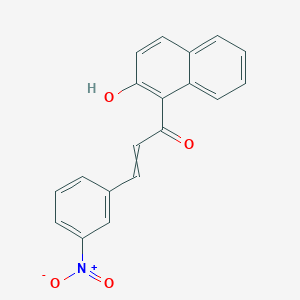
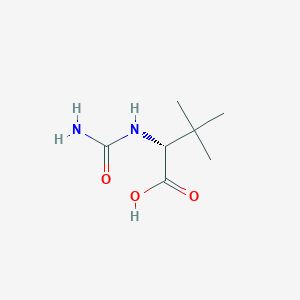
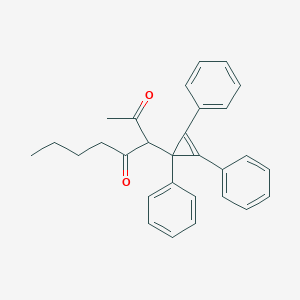
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
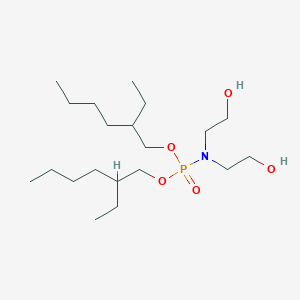
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
